molecular formula C15H20FNO2 B13679620 1-Boc-3-(2-fluorophenyl)pyrrolidine

1-Boc-3-(2-fluorophenyl)pyrrolidine

Cat. No.: B13679620
M. Wt: 265.32 g/mol
InChI Key: HTYFVQOWVPPOFO-UHFFFAOYSA-N
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Description

1-Boc-3-(2-fluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2-fluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-(2-fluorophenyl)pyrrolidine typically involves the reaction of 3-(2-fluorophenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-(2-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Boc-3-(2-fluorophenyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1-Boc-3-(2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group enhances its binding affinity and selectivity, while the Boc group provides stability during chemical transformations. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction .

Comparison with Similar Compounds

Uniqueness: 1-Boc-3-(2-fluorophenyl)pyrrolidine is unique due to the specific positioning of the fluorine atom, which influences its electronic properties and interactions with biological targets. This makes it a valuable compound in the design of selective and potent pharmaceuticals .

Properties

Molecular Formula

C15H20FNO2

Molecular Weight

265.32 g/mol

IUPAC Name

tert-butyl 3-(2-fluorophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H20FNO2/c1-15(2,3)19-14(18)17-9-8-11(10-17)12-6-4-5-7-13(12)16/h4-7,11H,8-10H2,1-3H3

InChI Key

HTYFVQOWVPPOFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2F

Origin of Product

United States

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